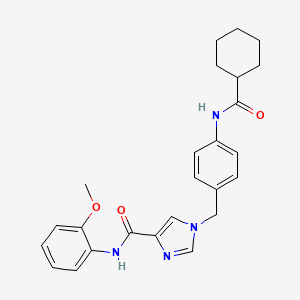

1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

説明

This compound features a 1H-imidazole-4-carboxamide core with two key substituents:

- A 4-(cyclohexanecarboxamido)benzyl group at position 1 of the imidazole ring.

- An N-(2-methoxyphenyl) carboxamide group at position 3.

The 2-methoxyphenyl group introduces steric and electronic effects that may influence target binding [[15]–[17]].

特性

IUPAC Name |

1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-32-23-10-6-5-9-21(23)28-25(31)22-16-29(17-26-22)15-18-11-13-20(14-12-18)27-24(30)19-7-3-2-4-8-19/h5-6,9-14,16-17,19H,2-4,7-8,15H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPDOHWYOPADED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes:

- A cyclohexanecarboxamide moiety

- An imidazole ring

- A methoxyphenyl group

5-HT1A Receptor Antagonism

Research indicates that derivatives of imidazole compounds, including those similar to 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide , exhibit selective antagonistic activity towards the 5-HT1A serotonin receptor . The compound has shown an IC50 value indicating high affinity for this receptor, suggesting its potential role in modulating serotonergic signaling pathways .

Anti-inflammatory Activity

Imidazole derivatives have been implicated in anti-inflammatory responses. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production, thus providing insights into their use in treating inflammatory diseases .

Anticancer Potential

The biological activity of imidazole compounds extends to anticancer properties. Research indicates that analogs can induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanisms underlying the biological activity of 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide are multifaceted:

- Receptor Binding : The compound's ability to bind selectively to serotonin receptors may influence mood regulation and anxiety levels.

- Cytokine Modulation : By inhibiting specific cytokines, the compound may reduce inflammation and provide therapeutic benefits in chronic inflammatory conditions.

- Apoptotic Pathways : Induction of apoptosis in cancer cells suggests a potential mechanism for tumor suppression.

In Vitro Studies

In vitro assays have been conducted to evaluate the effects of similar compounds on cell lines. For instance, one study reported that a related imidazole derivative significantly reduced cell viability in breast cancer cell lines through apoptosis induction .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of imidazole derivatives. One study demonstrated that treatment with an imidazole-based compound resulted in reduced swelling and inflammation in a rat model of arthritis .

Data Table: Summary of Biological Activities

類似化合物との比較

Substituent Variations on the Benzyl Group

Key Observations :

Substituent Variations on the N-Aryl Group

Key Observations :

Pharmacological Potential

- Target Compound : The cyclohexane group may improve blood-brain barrier penetration, making it suitable for CNS targets.

- X77 : Demonstrated SARS-CoV-2 Mpro inhibition (IC₅₀ = 0.16 µM), suggesting imidazole carboxamides’ versatility in antiviral applications.

- 5m (): Hydroxycarbamoyl group enables histone deacetylase (HDAC) inhibition, highlighting the role of H-bond donors .

Q & A

Advanced Research Question

- Cyclohexane vs. Aromatic Groups : Bulky cyclohexane substituents may enhance metabolic stability compared to planar aromatic groups, as seen in anticonvulsant benzimidazole analogs .

- Methoxy Positioning : The 2-methoxyphenyl group’s ortho-substitution could influence receptor binding affinity. Compare with para-substituted analogs using molecular docking .

- Imidazole vs. Tetrazole Rings : Replacing the imidazole with a tetrazole (e.g., in ) alters electron density, potentially affecting interactions with biological targets .

What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Basic Research Question

- Chromatography : TLC (e.g., acetone:hexane:ethyl acetate systems) for monitoring reaction progress .

- Spectroscopy :

- 1H/13C-NMR : Assign peaks using DMSO-d6 to resolve tautomeric forms (e.g., δ 7.5–8.2 ppm for aromatic protons) .

- HRMS : Confirm molecular weight with <0.5 ppm error, as demonstrated for imidazole-carboxamide derivatives .

- X-ray Crystallography : Resolve stereochemistry, as applied to benzimidazole analogs .

How can researchers optimize reaction yields when scaling up synthesis?

Advanced Research Question

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C vs. Raney nickel) to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature Control : Maintain 45°C during cyclization to prevent incomplete ring closure, as shown in imidazole-formylation studies .

What are the potential applications of this compound in medicinal chemistry?

Advanced Research Question

- Target Identification : Imidazole-carboxamides are known to modulate enzymes like kinases or GABA receptors. Screen against target libraries using SPR or fluorescence assays .

- SAR Studies : Modify the cyclohexane or methoxyphenyl groups to enhance bioavailability, inspired by anticonvulsant hydrazine carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。